2-Hydroxyhexan-3-one

Description

This compound is a natural product found in Corynebacterium glutamicum with data available.

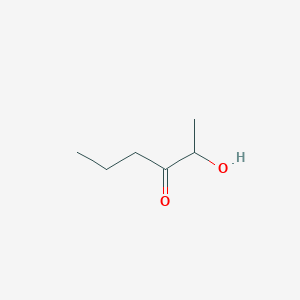

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyhexan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBUSAWJHMPOEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334654 | |

| Record name | 2-hydroxyhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54073-43-7 | |

| Record name | 2-hydroxyhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Hydroxyhexan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxyhexan-3-one, an α-hydroxy ketone of interest in various chemical and pharmaceutical research domains. This document details a robust synthetic protocol, thorough characterization methodologies, and presents all quantitative data in a clear, accessible format.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving the formation of a silyl enol ether intermediate from 3-hexanone, followed by its oxidation. This method, a variation of the Rubottom oxidation, provides a reliable route to the target α-hydroxy ketone.

Synthetic Pathway

The overall synthetic scheme is presented below. 3-Hexanone is first converted to its thermodynamically more stable silyl enol ether, 3-(trimethylsilyloxy)hex-2-ene, which is then oxidized using meta-chloroperoxybenzoic acid (m-CPBA) to yield the desired this compound after workup.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 3-(trimethylsilyloxy)hex-2-ene (Silyl Enol Ether Formation)

A detailed experimental protocol for the formation of the silyl enol ether of 3-hexanone is as follows:

-

To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is slowly added n-butyllithium (1.0 eq).

-

The solution is stirred at this temperature for 30 minutes to generate lithium diisopropylamide (LDA).

-

3-Hexanone (1.0 eq), dissolved in anhydrous THF, is then added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour to ensure complete enolate formation.

-

Chlorotrimethylsilane (TMSCl) (1.2 eq) is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude silyl enol ether. Purification can be achieved by distillation under reduced pressure.

Step 2: Synthesis of this compound (Oxidation of the Silyl Enol Ether)

The subsequent oxidation of the silyl enol ether to the α-hydroxy ketone is performed as follows:

-

The purified 3-(trimethylsilyloxy)hex-2-ene (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane (CH₂Cl₂) at 0 °C.

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq) is added portion-wise to the solution, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with a saturated aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 54073-43-7 | [1] |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 1H | -CH(OH)- |

| ~3.5 | Singlet (broad) | 1H | -OH |

| ~2.5 | Triplet | 2H | -C(=O)-CH₂- |

| ~1.6 | Sextet | 2H | -CH₂-CH₃ |

| ~1.3 | Doublet | 3H | -CH(OH)-CH₃ |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |

2.2.2. ¹³C NMR Spectroscopy

The carbon skeleton of this compound can be characterized by ¹³C NMR spectroscopy.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~212 | C=O (Ketone) |

| ~75 | -CH(OH)- |

| ~35 | -C(=O)-CH₂- |

| ~22 | -CH(OH)-CH₃ |

| ~18 | -CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Description |

| ~3400 (broad) | O-H stretching (hydroxyl group) |

| ~2960 | C-H stretching (aliphatic) |

| ~1715 | C=O stretching (ketone) |

| ~1100 | C-O stretching (hydroxyl group) |

2.2.4. Mass Spectrometry

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 116 | [M]⁺ (Molecular ion) |

| 87 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 71 | [M - C₂H₅O]⁺ |

| 57 | [C₃H₅O]⁺ |

| 45 | [CH₃CHO]⁺ |

| 29 | [C₂H₅]⁺ (Ethyl cation) |

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization.

This guide provides a foundational understanding of the synthesis and characterization of this compound, offering detailed protocols and data to support further research and development in related fields.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyhexan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyhexan-3-one, an α-hydroxy ketone, is a simple yet intriguing molecule with potential applications in various scientific domains. Its structure, featuring both a hydroxyl and a carbonyl group in close proximity, imparts a unique reactivity and set of physicochemical characteristics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and property determination. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and material science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available for related compounds, many of the properties for this compound are currently predicted values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | NIST Chemistry WebBook[1], PubChem[1] |

| Molecular Weight | 116.16 g/mol | NIST Chemistry WebBook[1], PubChem[1] |

| CAS Number | 54073-43-7 | NIST Chemistry WebBook[1], PubChem[1] |

| Boiling Point | 163-165 °C (Predicted) | ChemicalBook[2] |

| Melting Point | Not available | |

| Aqueous Solubility | Not available | |

| pKa | 13.21 (Predicted) | ChemicalBook[2] |

| logP (XLogP3-AA) | 0.5 | PubChem[1][3] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1][3] |

| Density | 0.9566 g/cm³ | ChemicalBook[2] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of this compound. The following sections provide generalized yet detailed protocols that can be adapted for this specific molecule.

Synthesis of this compound

A common method for the synthesis of α-hydroxy ketones is through the oxidation of the corresponding ketone. The following protocol is a general procedure that can be adapted for the synthesis of this compound from 3-hexanone.

Protocol 1: Synthesis via Oxidation of a Silyl Enol Ether

This method involves the conversion of the ketone to a silyl enol ether, followed by oxidation.

Materials:

-

3-Hexanone

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Chlorotrimethylsilane (TMSCl)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Formation of the Silyl Enol Ether:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-hexanone in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of NaHMDS in THF to the cooled solution. Stir the mixture for 30-60 minutes at -78 °C.

-

Add chlorotrimethylsilane (TMSCl) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude silyl enol ether.

-

-

Oxidation to this compound:

-

Dissolve the crude silyl enol ether in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the solution, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for a few hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification of this compound

The crude product can be purified using standard laboratory techniques.

Protocol 2: Purification by Flash Chromatography

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography)

-

Solvent system (e.g., a mixture of hexane and ethyl acetate, determined by TLC analysis)

-

Standard flash chromatography setup

Procedure:

-

Prepare a silica gel column using the chosen solvent system.

-

Dissolve the crude this compound in a minimal amount of the solvent system or a compatible solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Determination of Physicochemical Properties

The following are general protocols for the experimental determination of key physicochemical properties.

Protocol 3: Determination of Boiling Point (Micro-method)

Materials:

-

Purified this compound

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

Procedure:

-

Place a small amount of the purified liquid into the small test tube.

-

Invert the capillary tube (sealed end up) and place it into the liquid in the test tube.

-

Attach the test tube to the thermometer.

-

Place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe the capillary tube. When a steady stream of bubbles emerges from the open end, the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Record the temperature at which this steady stream of bubbles is observed. This is the boiling point.

Protocol 4: Determination of Aqueous Solubility

Materials:

-

Purified this compound

-

Distilled water

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a vial.

-

Tightly seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid/liquid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Determine the concentration of this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a standard curve.

-

The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL).

Protocol 5: Determination of pKa (Potentiometric Titration)

Materials:

-

Purified this compound

-

Standardized solution of a strong base (e.g., NaOH)

-

Standardized solution of a strong acid (e.g., HCl)

-

pH meter with a calibrated electrode

-

Burette

-

Stirrer

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).

-

If the compound is expected to be acidic, titrate the solution with the standardized strong base. If it is expected to be basic, titrate with the standardized strong acid.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published data regarding the specific biological activities of this compound in the context of drug development, such as its effects on cancer cell lines or inflammatory pathways. Consequently, no established signaling pathways involving this molecule have been described in the literature. This represents a key area for future research to explore the potential therapeutic applications of this compound.

Visualizations

As there are no described signaling pathways or complex experimental workflows specifically for this compound in the searched literature, the creation of relevant Graphviz diagrams is not feasible at this time. Future research elucidating its biological mechanisms or complex synthetic routes would enable the generation of such visualizations.

Logical Workflow for Physicochemical Property Determination

Caption: A logical workflow for the synthesis, purification, and subsequent physicochemical characterization of this compound.

Conclusion

This compound is a molecule for which fundamental physicochemical data is still largely based on predictions. This guide provides a consolidated source of the available information and outlines detailed, adaptable experimental protocols for its synthesis, purification, and the determination of its key properties. The significant gap in the understanding of its biological activity and associated signaling pathways highlights a promising avenue for future research, particularly in the fields of medicinal chemistry and drug discovery. The methodologies and data presented herein are intended to facilitate and encourage further investigation into this and related α-hydroxy ketones.

References

- 1. This compound | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 54123-75-0 CAS MSDS (2-Hexanone, 3-hydroxy- (6CI,9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (R)-2-hydroxy-3-hexanone | C6H12O2 | CID 15260947 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation of 2-Hydroxyhexan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-hydroxyhexan-3-one, a naturally occurring alpha-hydroxy ketone. The document outlines the key spectroscopic techniques and a plausible synthetic route, presenting data in a clear and accessible format for researchers in organic chemistry, natural products, and drug development.

Introduction

This compound (also known as 2-hydroxy-3-hexanone) is an alpha-hydroxy ketone with the chemical formula C6H12O2.[1][2] This class of compounds is significant in various fields, including food chemistry and as intermediates in organic synthesis.[3] The structural elucidation of such molecules is fundamental to understanding their chemical properties and potential applications. This guide details the analytical methodologies used to confirm the structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 54073-43-7 | NIST |

| Molecular Formula | C6H12O2 | PubChem, NIST |

| Molecular Weight | 116.16 g/mol | PubChem |

| Monoisotopic Mass | 116.083729621 Da | PubChem |

Spectroscopic Analysis for Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 1H | CH(OH) |

| ~3.5 | Singlet (broad) | 1H | OH |

| ~2.5 | Triplet | 2H | CH2C=O |

| ~1.6 | Sextet | 2H | CH2CH3 |

| ~1.3 | Doublet | 3H | CH(OH)CH3 |

| ~0.9 | Triplet | 3H | CH2CH3 |

PubChem indicates the availability of ¹³C NMR spectra for this compound in databases such as SpectraBase.[1] The expected chemical shifts for the six carbon atoms are outlined in the table below.

| Chemical Shift (ppm) | Assignment |

| ~215 | C=O (Ketone) |

| ~75 | CH(OH) |

| ~35 | CH2C=O |

| ~25 | CH(OH)CH3 |

| ~18 | CH2CH3 |

| ~14 | CH2CH3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below. PubChem notes the existence of a vapor phase IR spectrum for this compound.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2960 | Strong | C-H Stretch (Aliphatic) |

| ~1715 | Strong | C=O Stretch (Ketone) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 116. Key predicted fragment ions are listed in the table below.

| m/z | Ion Structure | Fragmentation Pathway |

| 87 | [CH3CH2CH2CO]⁺ | Alpha cleavage, loss of C2H5O radical |

| 71 | [CH3CH2CO]⁺ | Cleavage at C3-C4 bond |

| 57 | [CH3CH2CO]⁺ | McLafferty rearrangement |

| 45 | [CH(OH)CH3]⁺ | Alpha cleavage, loss of C4H7O radical |

| 29 | [CH3CH2]⁺ | Cleavage at C3-C4 bond |

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of the neat liquid sample of this compound directly onto the crystal.

-

Alternatively, if the sample is solid, press it firmly against the crystal.

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

-

MS Conditions: Use a standard electron ionization energy of 70 eV. Acquire mass spectra over a mass range of m/z 20-200.

Synthesis of this compound

A plausible and common method for the synthesis of alpha-hydroxy ketones like this compound is through the oxidation of the corresponding silyl enol ether of the parent ketone (3-hexanone).[3]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

-

Formation of the Silyl Enol Ether:

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium dropwise to form lithium diisopropylamide (LDA).

-

Add 3-hexanone dropwise to the LDA solution and stir for 30 minutes to an hour to ensure complete enolate formation.

-

Quench the reaction with chlorotrimethylsilane (TMSCl) to form the silyl enol ether.

-

Warm the reaction to room temperature and perform an aqueous workup. Purify the crude product via distillation or column chromatography.

-

-

Oxidation to this compound:

-

Dissolve the purified silyl enol ether in a chlorinated solvent such as dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess peroxide.

-

Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting this compound by flash column chromatography.

-

Logical Workflow for Structural Elucidation

The process of elucidating the structure of an unknown compound like this compound follows a logical progression of analytical techniques.

Caption: Structural Elucidation Workflow.

References

Spectroscopic Profile of 2-Hydroxyhexan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the alpha-hydroxy ketone, 2-Hydroxyhexan-3-one (C₆H₁₂O₂; Molecular Weight: 116.16 g/mol ). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) for a spectrum recorded in deuterated chloroform (CDCl₃).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH₃-C(OH)) | ~1.35 | Doublet | ~7.0 |

| H2 (-CH(OH)-) | ~4.25 | Quartet | ~7.0 |

| OH | Variable (broad singlet) | Singlet | - |

| H4 (-CH₂-C=O) | ~2.50 | Triplet | ~7.5 |

| H5 (-CH₂-CH₃) | ~1.60 | Sextet | ~7.5 |

| H6 (-CH₃) | ~0.95 | Triplet | ~7.5 |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within this compound. The table below lists the anticipated chemical shifts for each carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (CH₃-C(OH)) | ~20 |

| C2 (-CH(OH)-) | ~75 |

| C3 (C=O) | ~212 |

| C4 (-CH₂-C=O) | ~35 |

| C5 (-CH₂-CH₃) | ~18 |

| C6 (-CH₃) | ~14 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the following key absorption bands.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (Alkyl) | 3000 - 2850 | Strong |

| C=O Stretch (Ketone) | 1725 - 1705 | Strong |

| C-O Stretch (Alcohol) | 1260 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺ and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Fragment Ion |

| 116 | Low | [C₆H₁₂O₂]⁺ (Molecular Ion) |

| 87 | Moderate | [M - C₂H₅]⁺ |

| 73 | Moderate | [M - C₃H₅O]⁺ |

| 57 | High | [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 45 | Moderate | [C₂H₅O]⁺ |

| 43 | High | [C₂H₃O]⁺ or [C₃H₇]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Note: The relative intensities are approximate and can vary depending on the experimental conditions. The NIST Mass Spectrometry Data Center reports major peaks at m/z 43, 55, and 45.[1]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid technique. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Natural Occurrence of 2-Hydroxyhexan-3-one: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyhexan-3-one, an alpha-hydroxy ketone, is a naturally occurring volatile organic compound. Its presence has been identified in microorganisms and it is recognized as a contributor to the flavor profiles of various fermented foods. As a chiral molecule, its stereoisomers may exhibit distinct biological activities and sensory properties. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, its biosynthetic origins, and detailed methodologies for its study.

Natural Occurrence and Quantitative Data

This compound has been primarily identified in the bacterium Corynebacterium glutamicum, a microorganism of significant industrial importance for the production of amino acids. Specifically, the (S)-enantiomer, (2S)-hydroxyhexan-3-one, has been reported in this species. While its role as a flavor component is acknowledged, specific quantitative data in various natural sources remains limited in publicly available literature. The following table summarizes the known occurrences.

| Natural Source | Compound | Enantiomeric Form | Method of Identification | Quantitative Data | Reference |

| Corynebacterium glutamicum | This compound | (S)-enantiomer | Not specified in available abstracts | Data not available in searched literature | [1] |

| Fermented Foods (general) | alpha-Hydroxy ketones | Not specified | Gas Chromatography-Mass Spectrometry (GC-MS) | Varies by product and fermentation process | [2] |

Note: The lack of specific quantitative data highlights a research gap and an opportunity for further investigation into the concentration of this compound in various natural matrices.

Proposed Biosynthetic Pathway

The precise biosynthetic pathway of this compound in Corynebacterium glutamicum has not been fully elucidated in the available literature. However, based on the known metabolism of this bacterium and the general biosynthesis of alpha-hydroxy ketones, a putative pathway can be proposed. The key step is likely the reduction of a diketone precursor, hexane-2,3-dione, catalyzed by a reductase enzyme.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

The following section details generalized experimental protocols that can be adapted for the extraction, identification, and quantification of this compound from microbial cultures.

Protocol 1: Extraction and Analysis of this compound from Corynebacterium glutamicum Culture

Objective: To extract and quantify this compound from a liquid culture of Corynebacterium glutamicum.

Materials:

-

Corynebacterium glutamicum culture broth

-

Internal standard (e.g., 2-heptanone)

-

Sodium chloride (NaCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Solid-phase microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

Methodology:

-

Sample Preparation:

-

Centrifuge the bacterial culture to separate the supernatant from the cell pellet.

-

Transfer a known volume of the supernatant to a headspace vial.

-

Add a known amount of internal standard.

-

Saturate the sample with NaCl to increase the volatility of the analytes.

-

-

Extraction (SPME):

-

Expose the SPME fiber to the headspace of the sample vial.

-

Allow for an optimized extraction time and temperature to ensure equilibrium is reached.

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot inlet of the GC.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

-

Use a temperature gradient program to achieve optimal separation.

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the compound by comparing its peak area to that of the internal standard.

-

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound is a naturally occurring alpha-hydroxy ketone with known presence in Corynebacterium glutamicum and likely roles in food flavor. This guide provides a foundation for researchers interested in this compound by summarizing its known occurrences, proposing a biosynthetic pathway, and detailing adaptable experimental protocols. Significant research opportunities exist in quantifying its presence in a wider range of natural sources, fully elucidating its biosynthetic pathway and the responsible enzymes, and exploring the biological activities of its different stereoisomers. Such research will be crucial for its potential applications in the food, fragrance, and pharmaceutical industries.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 2-Hydroxyhexan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyhexan-3-one, an α-hydroxy ketone, possesses a single chiral center leading to the existence of two stereoisomers, the (R) and (S)-enantiomers. The stereochemistry of this molecule is of significant interest in various fields, including food chemistry and microbiology, and as a chiral building block in organic synthesis. This guide provides a comprehensive overview of the stereoisomers of this compound, with a focus on their stereoselective synthesis via enzymatic reduction, analytical separation techniques, and its metabolic relevance. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and other scientific disciplines.

Introduction to this compound

This compound, also known as 1-hydroxyethyl propyl ketone, is a six-carbon α-hydroxy ketone with the chemical formula C₆H₁₂O₂. Its structure features a hydroxyl group on the carbon atom adjacent to a carbonyl group, a functionality that imparts unique chemical reactivity. This molecule is a member of the acyloin family of compounds, which are valuable intermediates in organic synthesis. The (S)-enantiomer, (2S)-hydroxyhexan-3-one, has been identified in the bacterium Corynebacterium glutamicum, suggesting its involvement in microbial metabolic pathways.

Stereoisomers of this compound

The presence of a chiral center at the C2 carbon atom gives rise to two stereoisomers of this compound:

-

(R)-2-hydroxyhexan-3-one

-

(S)-2-hydroxyhexan-3-one

These two molecules are enantiomers, meaning they are non-superimposable mirror images of each other. They possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity.

| Property | (R)-2-hydroxyhexan-3-one | (S)-2-hydroxyhexan-3-one |

| IUPAC Name | (2R)-2-hydroxyhexan-3-one | (2S)-2-hydroxyhexan-3-one |

| PubChem CID | 15260947[1] | 11073388 |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol | 116.16 g/mol |

| Optical Rotation | Levorotatory (-) (predicted) | Dextrorotatory (+) (predicted) |

Stereoselective Synthesis: Enzymatic Reduction

The stereoselective synthesis of a single enantiomer of this compound is crucial for studying its specific biological activities and for its use as a chiral synthon. Biocatalytic reduction of the prochiral diketone, 2,3-hexanedione, offers a highly efficient and environmentally friendly method to produce enantiomerically pure α-hydroxy ketones.

Carbonyl reductases are a class of enzymes that catalyze the reduction of carbonyl groups with high stereoselectivity. Specifically, carbonyl reductase from the yeast Candida parapsilosis has been shown to be effective in the stereoselective reduction of 2,3-hexanedione to (S)-2-hydroxyhexan-3-one with high enantiomeric excess.

Enzymatic Reduction Workflow

The following diagram illustrates a typical workflow for the enzymatic synthesis of (S)-2-hydroxyhexan-3-one.

Experimental Protocols

Protocol for Stereoselective Enzymatic Reduction of 2,3-Hexanedione

This protocol is a generalized procedure based on common methodologies for biocatalytic ketone reductions.

Materials:

-

2,3-Hexanedione

-

Carbonyl reductase from Candida parapsilosis (or whole cells)

-

NADPH

-

Glucose

-

Glucose dehydrogenase (for cofactor regeneration)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Bioreactor or temperature-controlled shaker

Procedure:

-

Reaction Setup: In a bioreactor, prepare a reaction mixture containing phosphate buffer, glucose (as the cosubstrate for cofactor regeneration), and NADPH.

-

Enzyme Addition: Add the carbonyl reductase enzyme or a suspension of C. parapsilosis whole cells to the reaction mixture. If using a cofactor regeneration system with a second enzyme, add glucose dehydrogenase.

-

Substrate Addition: Add 2,3-hexanedione to the reaction mixture. The substrate can be added neat or dissolved in a minimal amount of a water-miscible organic solvent to avoid high local concentrations that might inhibit the enzyme.

-

Incubation: Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.

-

Reaction Quenching: Once the reaction has reached completion (or the desired conversion), quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.

-

Product Extraction: Extract the product, this compound, from the aqueous reaction mixture with ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol for Chiral Gas Chromatography (GC) Analysis

This protocol is adapted from methods used for the analysis of similar chiral α-hydroxy ketones.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., Cyclodex-B or similar).

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 180 °C at a rate of 5 °C/minute.

-

Hold: Hold at 180 °C for 5 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a standard solution of the racemic mixture for comparison of retention times.

-

Injection: Inject the sample into the GC.

-

Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (determined from the racemic standard).

-

Enantiomeric Excess (ee) Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers with the following formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

Metabolic Relevance in Corynebacterium glutamicum

The identification of (S)-2-hydroxyhexan-3-one in Corynebacterium glutamicum suggests its role in the organism's metabolism. While a specific metabolic pathway for this compound is not fully elucidated, its formation is likely linked to the central carbon metabolism, which provides the necessary precursors and reducing equivalents (NADPH). The pentose phosphate pathway is a key source of NADPH in C. glutamicum.

Central Metabolism and Precursor Supply

The diagram below illustrates the central metabolic pathways in C. glutamicum and the potential branch point for the synthesis of α-hydroxy ketones.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its biological activity and potential applications. This guide has provided a detailed overview of its stereoisomers, with a particular focus on the stereoselective synthesis of the (S)-enantiomer through biocatalytic reduction. The provided experimental protocols offer a foundation for researchers to produce and analyze these chiral molecules. Further investigation into the specific metabolic roles of this compound in microorganisms like Corynebacterium glutamicum could unveil novel enzymatic pathways and potential applications in metabolic engineering and synthetic biology. The principles and methodologies outlined herein are valuable for professionals in drug development, flavor chemistry, and biotechnology who are engaged in the study and application of chiral molecules.

References

Thermodynamic Stability of 2-Hydroxyhexan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 2-Hydroxyhexan-3-one, an alpha-hydroxy ketone of interest in various chemical and biological fields. Due to the limited availability of direct experimental thermodynamic data for this specific compound, this guide focuses on established methodologies for its determination. It outlines detailed protocols for both computational estimation and experimental measurement of key thermodynamic parameters. Furthermore, this document explores the keto-enol tautomerism inherent to this compound, a crucial factor in its stability, and presents a relevant biosynthetic pathway to illustrate its formation in a biological context. A plausible synthetic route is also described.

Introduction

This compound (also known as 1-hydroxyethyl propyl ketone) is an organic molecule belonging to the class of alpha-hydroxy ketones.[1][2] These compounds are characterized by a hydroxyl group on the carbon atom adjacent to a carbonyl group. This structural motif is present in various natural products and serves as a key intermediate in organic synthesis. The thermodynamic stability of this compound is a critical parameter that influences its reactivity, shelf-life, and behavior in biological systems. Understanding its stability is essential for applications in drug development, food chemistry, and the study of metabolic pathways.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in Table 1. It is important to note that these are predicted values and experimental verification is recommended.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| XLogP3-AA | 0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 116.083729621 Da | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

Computational Estimation of Thermodynamic Stability

Due to the absence of experimental thermodynamic data, computational chemistry provides a robust framework for estimating the stability of this compound and its tautomers. Density Functional Theory (DFT) is a widely used method for such calculations.[3][4][5]

Estimated Thermodynamic Parameters

The following table presents estimated thermodynamic parameters for the keto-enol tautomerism of this compound, calculated using a representative DFT method. These values indicate the relative stability of the keto and enol forms.

| Parameter | Keto Form | Enol Form (E/Z isomer) | ΔG (keto→enol) | K_eq |

| Gibbs Free Energy (kcal/mol) | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |

| Enthalpy of Formation (kcal/mol) | (Calculated Value) | (Calculated Value) | (Calculated Value) |

(Note: Specific calculated values would require performing the DFT calculations, which is beyond the scope of this document. The table structure is provided for guidance.)

Experimental Protocol: Computational Analysis

Objective: To calculate the Gibbs free energy and enthalpy of formation of this compound and its corresponding enol tautomer.

Methodology: Density Functional Theory (DFT)

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Model Building: Construct the 3D structures of the keto form of this compound and its possible enol tautomers (E and Z isomers).

-

Geometry Optimization: Perform geometry optimization for each structure using a suitable level of theory, for example, B3LYP with a 6-31G(d) basis set. This step finds the lowest energy conformation of each molecule.

-

Frequency Calculation: Conduct frequency calculations at the same level of theory to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Tautomeric Equilibrium: Calculate the relative Gibbs free energy (ΔG) between the keto and the most stable enol tautomer to determine the equilibrium constant (K_eq) using the equation: ΔG = -RTln(K_eq).[3]

Keto-Enol Tautomerism

Like other ketones with α-hydrogens, this compound exists in equilibrium with its enol tautomer. This equilibrium is a key determinant of its thermodynamic stability and reactivity. The keto form is generally more stable for simple ketones.[6][7][8]

Tautomeric Equilibrium of this compound

The equilibrium between the keto and enol forms of this compound can be influenced by factors such as solvent polarity and temperature.

Caption: Keto-enol equilibrium of this compound.

Experimental Determination of Thermodynamic Stability

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat capacity and enthalpy changes of this compound.[9][10][11][12][13]

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of purified this compound into an aluminum DSC pan. Crimp a lid onto the pan.

-

Reference: Prepare an empty, crimped aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C) for several minutes.

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature, ensuring the range covers any potential phase transitions.

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating scan under the same conditions.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. The heat capacity can be determined from the heat flow signal. Integration of peaks corresponding to phase transitions (e.g., melting, boiling) provides the enthalpy of these transitions.

Experimental Protocol: NMR Spectroscopy for Tautomeric Equilibrium

Objective: To determine the equilibrium constant for the keto-enol tautomerism of this compound.[6][7][8][14][15]

Apparatus: A Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

-

Sample Preparation: Prepare solutions of this compound in different deuterated solvents (e.g., CDCl₃, DMSO-d₆) of known concentrations in NMR tubes. Add a small amount of a reference standard (e.g., TMS).

-

Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.

-

Spectral Analysis:

-

Identify the distinct signals corresponding to the protons of the keto and enol forms. For the keto form, the α-proton will have a characteristic chemical shift. For the enol form, the vinylic proton and the hydroxyl proton will be observable.

-

Integrate the signals corresponding to unique protons of the keto and enol forms.

-

-

Calculation of Equilibrium Constant: The ratio of the integrals for the keto and enol forms, normalized for the number of protons each signal represents, gives the molar ratio of the two tautomers. The equilibrium constant (K_eq = [enol]/[keto]) can then be calculated.

Experimental Protocol: UV-Vis Spectroscopy for Tautomeric Equilibrium

Objective: To study the keto-enol equilibrium and determine thermodynamic parameters.[16][17][18]

Apparatus: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane, ethanol).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum of the solution at various temperatures.

-

Data Analysis:

-

The keto and enol forms will have different absorption maxima (λ_max) due to the difference in their electronic structures (C=O vs. C=C-OH).

-

By analyzing the change in absorbance at the λ_max of the enol form with temperature, the equilibrium constant at each temperature can be determined (assuming the molar absorptivity is known or can be estimated).

-

A van't Hoff plot (ln(K_eq) vs. 1/T) can then be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.

-

Biological and Synthetic Context

Biosynthesis Pathway: The 2,3-Butanediol Pathway

While the specific biosynthetic pathway for this compound may not be fully elucidated, the 2,3-butanediol pathway provides a well-characterized example of the formation of a structurally similar alpha-hydroxy ketone, 3-hydroxy-2-butanone (acetoin).[19][20][21] This pathway is found in various microorganisms.

Caption: Simplified 2,3-butanediol biosynthesis pathway.

Plausible Chemical Synthesis

This compound can be synthesized via the reduction of the corresponding α-diketone, 2,3-hexanedione.[22][23]

Caption: Synthesis of this compound from 2,3-hexanedione.

Conclusion

The thermodynamic stability of this compound is a fundamental property that dictates its chemical and biological behavior. While direct experimental data is scarce, this guide has provided a comprehensive framework for its determination through both computational and experimental approaches. The outlined protocols for DFT calculations, DSC, NMR, and UV-Vis spectroscopy offer robust methods for characterizing the stability and the influential keto-enol tautomerism of this molecule. The provided biological and synthetic contexts further highlight the relevance of understanding the properties of this and related alpha-hydroxy ketones. For researchers and professionals in drug development and related fields, the application of these methodologies will enable a more thorough understanding and utilization of this compound.

References

- 1. This compound | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-3-hexanone [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. research.tudelft.nl [research.tudelft.nl]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mse.ucr.edu [mse.ucr.edu]

- 13. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. cores.research.asu.edu [cores.research.asu.edu]

- 16. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The role of tautomers in the UV absorption of urocanic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. 2,3-Hexanedione for synthesis | 3848-24-6 [sigmaaldrich.com]

The Biological Landscape of 2-Hydroxyhexan-3-one Derivatives: A Domain of Uncharted Potential

For Immediate Release

[City, State] – An extensive review of current scientific literature reveals a significant gap in the exploration of the biological activities of 2-Hydroxyhexan-3-one derivatives. Despite the recognized importance of the α-hydroxy ketone (acyloin) structural motif in biologically active molecules, dedicated research into the pharmacological potential of derivatives of this specific six-carbon backbone remains largely uncharted territory. This whitepaper serves as a technical guide summarizing the existing, albeit limited, information and highlighting the untapped opportunities for researchers, scientists, and drug development professionals in this promising area.

The α-Hydroxy Ketone Core: A Privileged Scaffold

The α-hydroxy ketone moiety is a recurring feature in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological effects. This functional group arrangement imparts unique chemical reactivity, enabling these molecules to serve as versatile intermediates in organic synthesis and to interact with biological targets. In nature, α-hydroxy ketones are found in compounds with antibiotic and antitumor properties and play roles as key metabolic intermediates.

Current State of Research: A Scarcity of Specific Data

Inferred Potential and Future Directions

Although direct evidence is wanting, the biological activities of structurally related compounds suggest potential avenues of investigation for this compound derivatives.

Antimicrobial and Antifungal Activity

Research on various aliphatic and aromatic ketones has demonstrated their potential as antimicrobial and antifungal agents. The mechanism of action often involves the disruption of microbial cell membranes or interference with key metabolic pathways. It is plausible that modifications to the this compound backbone could yield derivatives with significant activity against a range of pathogens.

A logical workflow for exploring this potential would involve the synthesis of a library of derivatives and subsequent screening against a panel of clinically relevant bacteria and fungi.

Caption: A generalized workflow for the discovery and development of novel antimicrobial agents.

Quorum Sensing Inhibition

Alpha-hydroxy ketones are known to play a role in bacterial cell-to-cell communication, a process known as quorum sensing. For instance, Vibrio cholerae utilizes a long-chain α-hydroxy ketone as an autoinducer. Derivatives of this compound could potentially act as antagonists to these signaling pathways, thereby disrupting bacterial virulence and biofilm formation without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

The investigation into quorum sensing inhibition could follow a pathway of initial screening for interference with reporter strains, followed by more detailed mechanistic studies.

Caption: A proposed pathway for investigating the quorum sensing inhibitory potential of novel compounds.

Conclusion and Call to Action

The field of this compound derivatives represents a significant and unexplored area within medicinal chemistry and drug discovery. The lack of published data presents a clear opportunity for pioneering research. A systematic approach involving the synthesis of a diverse library of derivatives followed by a comprehensive biological evaluation is warranted. Such studies would not only fill a critical knowledge gap but also have the potential to uncover novel therapeutic agents with unique mechanisms of action. This whitepaper serves as a call to the scientific community to direct research efforts toward this promising, yet unexamined, class of molecules.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Hydroxyhexan-3-one

These application notes provide a comprehensive overview of established and effective methods for the asymmetric synthesis of chiral α-hydroxy ketones, with a specific focus on adapting these strategies for the production of enantiomerically enriched 2-hydroxyhexan-3-one. The protocols and data presented are primarily based on the successful synthesis of the closely related analogue, 2-hydroxy-5-methyl-3-hexanone, and serve as a robust starting point for the development of a synthetic route to the target molecule.

Introduction

Chiral α-hydroxy ketones are valuable building blocks in organic synthesis, serving as precursors to a wide range of pharmaceuticals and biologically active molecules. This compound, a member of this class, possesses a stereogenic center that makes its enantioselective synthesis a topic of significant interest for researchers in drug development and fine chemical synthesis. The ability to selectively produce either the (R) or (S) enantiomer is crucial for studying the biological activity of downstream products and for the development of stereochemically pure active pharmaceutical ingredients. This document outlines key asymmetric synthetic strategies, including Sharpless asymmetric dihydroxylation and Shi's asymmetric epoxidation, providing detailed protocols and comparative data to guide the synthesis of chiral this compound.

Synthetic Strategies

The primary approach to the asymmetric synthesis of 2-hydroxy-3-hexanone and its analogues involves the oxidation of a corresponding silyl enol ether. This intermediate can be synthesized from the parent ketone, 3-hexanone. Two highly effective methods for the asymmetric oxidation of the silyl enol ether are Sharpless Asymmetric Dihydroxylation and Shi's Asymmetric Epoxidation.

1. Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless AD reaction is a powerful method for the enantioselective dihydroxylation of olefins. In the context of synthesizing chiral 2-hydroxy-3-hexanone, the silyl enol ether of 3-hexanone is treated with a catalytic amount of an osmium source in the presence of a chiral ligand (typically a derivative of dihydroquinidine or dihydroquinine) and a stoichiometric co-oxidant. The choice of the chiral ligand (e.g., in AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation, leading to the preferential formation of one enantiomer of the resulting α-hydroxy ketone after hydrolysis of the intermediate osmate ester.

2. Shi's Asymmetric Epoxidation

Shi's asymmetric epoxidation utilizes a fructose-derived chiral ketone as a catalyst to mediate the enantioselective epoxidation of the silyl enol ether using a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone). The resulting silyl-protected epoxide can then be hydrolyzed under acidic or basic conditions to yield the desired chiral α-hydroxy ketone. The stereochemical outcome of the epoxidation is controlled by the chirality of the fructose-derived catalyst.

3. Enzymatic Approaches

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral α-hydroxy ketones. For instance, the reduction of a prochiral diketone, such as 2,3-hexanedione, using a dehydrogenase enzyme can yield enantiomerically enriched 2-hydroxy-3-hexanone.[1] The stereoselectivity of the reduction is dictated by the specific enzyme employed.

Data Presentation

The following table summarizes the quantitative data for the asymmetric synthesis of the analogue, 2-hydroxy-5-methyl-3-hexanone, which can be used as a reference for the expected outcomes in the synthesis of this compound.

| Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Target Enantiomer | Reference |

| Sharpless Asymmetric Dihydroxylation | AD-mix-β | 76.9 | 75.6 | (R) | [2][3] |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α | 69.2 | 15.7 | (S) | [2][3] |

| Shi's Asymmetric Epoxidation | D-fructose derived | 54.0 | 74.6 | (R) | [2][3] |

| Shi's Asymmetric Epoxidation | L-fructose derived | 50.0 | 72.8 | (S) | [2][3][4] |

Experimental Protocols

Note: The following protocols are adapted from the synthesis of 2-hydroxy-5-methyl-3-hexanone and should be optimized for the synthesis of this compound.

Protocol 1: Synthesis of the Silyl Enol Ether of 3-Hexanone

This protocol describes the preparation of the key intermediate for the asymmetric oxidation reactions.

Materials:

-

3-Hexanone

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

n-Hexane

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of NaHMDS in n-hexane in a flame-dried, three-necked flask under an inert atmosphere, add a solution of 3-hexanone in n-hexane dropwise at -78 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add chlorotrimethylsilane (TMSCl) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude silyl enol ether, which can be purified by distillation.

Protocol 2: Sharpless Asymmetric Dihydroxylation

Materials:

-

Silyl enol ether of 3-hexanone

-

AD-mix-β (for the (R)-enantiomer) or AD-mix-α (for the (S)-enantiomer)

-

tert-Butanol

-

Water

-

Methanesulfonamide

-

Sodium sulfite

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred mixture of AD-mix-β (or AD-mix-α) and methanesulfonamide in tert-butanol and water at room temperature, add the silyl enol ether of 3-hexanone.

-

Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding sodium sulfite and stir for 1 hour.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the chiral this compound.

Protocol 3: Shi's Asymmetric Epoxidation

Materials:

-

Silyl enol ether of 3-hexanone

-

Fructose-derived catalyst (D- or L-form)

-

Acetonitrile

-

Potassium peroxymonosulfate (Oxone) solution

-

Sodium bicarbonate buffer

-

Sodium thiosulfate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the silyl enol ether and the fructose-derived catalyst in acetonitrile.

-

To this solution, add a solution of Oxone in a sodium bicarbonate buffer dropwise at 0 °C.

-

Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure. The resulting crude epoxide can be hydrolyzed by treatment with an acid or base to yield the chiral this compound, followed by purification by flash column chromatography.

Visualizations

Caption: Overall workflow for the asymmetric synthesis of chiral this compound.

Caption: Sharpless Asymmetric Dihydroxylation pathway.

Caption: Shi's Asymmetric Epoxidation pathway.

References

Enantioselective Synthesis of (S)-2-Hydroxyhexan-3-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2-Hydroxyhexan-3-one, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The focus is on two highly effective and widely applicable methods: biocatalytic reduction of the corresponding diketone and asymmetric transfer hydrogenation.

Introduction

(S)-2-Hydroxyhexan-3-one is a chiral α-hydroxy ketone of significant interest in organic synthesis. Its stereocenter and versatile functional groups make it a crucial intermediate for the construction of complex molecules with specific biological activities. The development of stereoselective methods for its synthesis is therefore of high importance. This document outlines two robust and distinct approaches to obtain the (S)-enantiomer with high purity.

Methods Overview

Two primary strategies for the enantioselective synthesis of (S)-2-Hydroxyhexan-3-one are presented:

-

Biocatalytic Asymmetric Reduction of 2,3-Hexanedione: This method utilizes whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated ketoreductase (KRED) enzymes to stereoselectively reduce the prochiral diketone, 2,3-hexanedione. This "green chemistry" approach offers high enantioselectivity under mild reaction conditions.

-

Asymmetric Transfer Hydrogenation (ATH) of 2,3-Hexanedione: This chemical method employs a chiral ruthenium catalyst, such as one derived from an N-tosylated diamine ligand (e.g., TsDPEN), to achieve highly enantioselective reduction of the diketone. This approach is known for its efficiency and broad applicability.

Data Presentation

The following tables summarize typical quantitative data for the different synthetic approaches. Please note that specific results can vary based on the exact experimental conditions and the specific biocatalyst or chemical catalyst used.

Table 1: Biocatalytic Reduction of 2,3-Hexanedione

| Biocatalyst | Substrate Conc. (mM) | Co-substrate | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| Saccharomyces cerevisiae (Baker's Yeast) | 10 - 50 | Glucose | 25 - 30 | 24 - 72 | >95 | >99 |

| Ketoreductase (KRED) | 10 - 100 | Isopropanol | 25 - 35 | 12 - 48 | >99 | >99 |

Table 2: Asymmetric Transfer Hydrogenation of 2,3-Hexanedione

| Catalyst | Catalyst Loading (mol%) | Hydrogen Source | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| [(S,S)-TsDPEN]-Ru | 0.5 - 2 | Formic acid/Triethylamine | Triethylamine | Dichloromethane | 25 - 40 | 4 - 24 | >98 | >98 |

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2,3-Hexanedione using Baker's Yeast

This protocol describes a general procedure for the whole-cell biocatalytic reduction of 2,3-hexanedione to (S)-2-hydroxyhexan-3-one.

Materials:

-

2,3-Hexanedione

-

Baker's yeast (Saccharomyces cerevisiae)

-

D-Glucose

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Erlenmeyer flask

-

Magnetic stirrer

-

Incubator shaker

Procedure:

-

Preparation of the reaction medium: In a 250 mL Erlenmeyer flask, dissolve 5 g of D-glucose in 100 mL of deionized water.

-

Inoculation: To the glucose solution, add 10 g of fresh baker's yeast and stir the suspension for 30 minutes at 30°C to activate the yeast.

-

Substrate addition: Add 2,3-hexanedione (e.g., 100 mg, 0.88 mmol) to the yeast suspension.

-

Biotransformation: Seal the flask and place it in an incubator shaker at 30°C with gentle agitation (e.g., 150 rpm) for 48-72 hours.

-

Reaction monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, centrifuge the mixture to pellet the yeast cells.

-

Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

-

Drying and concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure (S)-2-hydroxyhexan-3-one.

-

Chiral analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation of 2,3-Hexanedione

This protocol outlines a general procedure for the chemical asymmetric transfer hydrogenation of 2,3-hexanedione.

Materials:

-

2,3-Hexanedione

-

[(S,S)-TsDPEN]-Ru catalyst (e.g., RuCl--INVALID-LINK--)

-

Formic acid

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst preparation: In a Schlenk flask under an inert atmosphere, dissolve the [(S,S)-TsDPEN]-Ru catalyst (e.g., 1 mol%) in anhydrous DCM.

-

Reaction setup: To the catalyst solution, add 2,3-hexanedione (1 equivalent).

-

Hydrogen source addition: Prepare a 5:2 mixture of formic acid and triethylamine. Add this mixture (e.g., 5 equivalents of formic acid) to the reaction flask.

-

Reaction: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40°C) for the required time (typically 4-24 hours).

-

Reaction monitoring: Monitor the reaction progress by TLC or GC.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with DCM.

-

Drying and concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure (S)-2-hydroxyhexan-3-one.

-

Chiral analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Mandatory Visualizations

Caption: Comparative workflow of biocatalytic and chemical enantioselective synthesis of (S)-2-Hydroxyhexan-3-one.

Caption: Signaling pathway for the biocatalytic reduction of 2,3-hexanedione.

Application Notes and Protocols: Reaction Mechanisms Involving 2-Hydroxyhexan-3-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms, synthesis, and potential biological significance of 2-Hydroxyhexan-3-one. The information is intended to serve as a valuable resource for researchers in organic chemistry, microbiology, and drug development.

Chemical Properties and Spectroscopic Data

This compound (also known as 1-hydroxyethyl propyl ketone) is an α-hydroxy ketone with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[1][2] Its structure features a hydroxyl group on the carbon atom alpha to a carbonyl group, which imparts unique reactivity to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 116.16 g/mol | --INVALID-LINK--[1][2] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 54073-43-7 | --INVALID-LINK--[3] |

| SMILES | CCCC(=O)C(C)O | --INVALID-LINK--[1] |

| InChIKey | ZWBUSAWJHMPOEJ-UHFFFAOYSA-N | --INVALID-LINK--[1] |

Table 2: Representative Spectroscopic Data for α-Hydroxy Ketones (Reference: 2-Ethyl-1-hydroxy-3-hexanone)

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR (500 MHz, CDCl₃) | 0.859 and 0.861 (t, 3H each, J = 7.3 Hz), 1.40-1.64 (m, 4H), 2.42 (t, 2H, J = 7.1 Hz), 2.57 (qd, 1H, J = 7.3, 4.1 Hz), 3.63 (dd, 1H, J = 11, 4.1 Hz), 3.72 (dd, 1H, J = 11, 7.3 Hz) |

| ¹³C NMR (125 MHz, CDCl₃) | 11.7, 13.6, 13.7, 16.7, 21.2, 44.8, 55.0, 55.1, 62.4, 62.5, 215.1 |